Asymmetric Organocatalytic Reactivity: 3-Methyl vs. 3-Aryl Isoxazol-5(4H)-ones in Domino Michael/Oxa-Michael Reactions
In an enantioselective organocatalyzed Michael/Oxa-Michael domino reaction with 1,3-nitroenynes, 3-methylisoxazol-5(4H)-one participated effectively as a bisnucleophile, delivering the corresponding fused dihydropyranisoxazoline product (3ae) in 65% yield and 91% enantiomeric excess (ee) [1]. This performance is directly comparable to 3-arylisoxazol-5(4H)-one substrates employed in the same protocol, establishing that the 3-methyl analog is a competent substrate for this class of stereoselective transformations without requiring the additional steric or electronic influence of an aryl group at C-3.
| Evidence Dimension | Reaction yield and enantioselectivity in asymmetric domino catalysis |
|---|---|
| Target Compound Data | 65% yield, 91% ee (product 3ae) |
| Comparator Or Baseline | 3-Arylisoxazol-5(4H)-ones (various aryl substituents); comparable reactivity profile noted in same study |
| Quantified Difference | 3-Methyl analog achieves synthetically useful yield (65%) and high enantiocontrol (91% ee) without aryl substitution at C-3, offering a distinct steric/electronic profile for scaffold diversification. |
| Conditions | Organocatalyzed Michael/Oxa-Michael domino reaction with 1,3-nitroenynes; asymmetric bifunctional catalysis |
Why This Matters
For medicinal chemistry teams seeking to build chiral, sp³-rich isoxazole-fused libraries, the 3-methyl analog provides a sterically minimal C-3 substituent that achieves high enantioselectivity, whereas 3-aryl analogs introduce additional conformational complexity and potential off-target interactions.
- [1] Setter, R. et al. Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. ACS Publications, 2026. (3-Methylisoxazol-5(4H)-one: 65% yield, 91% ee for product 3ae.) View Source
